Peptide Conformational Control: Square vs. Folded Structure Induction
In a systematic comparative study of cyclic ascidiacyclamide ([Phe]ASC) analogs, the incorporation of 3,4,5-trifluorophenylalanine induced a specific conformational shift distinct from mono- and difluorinated analogs. X-ray diffraction analysis revealed that the 3,4,5-trifluorination pattern mediates a partial transition from a folded to a square peptide structure, a behavior that is quantitatively distinguishable from the purely folded structure observed with 4-fluorophenylalanine and 3,5-difluorophenylalanine, and the predominantly square structure observed with pentafluorophenylalanine [1].
| Evidence Dimension | Peptide Conformation (Structure Type) in [Phe]ASC Analogs |
|---|---|
| Target Compound Data | Partial folded-to-square transition (intermediate conformation between folded and square) |
| Comparator Or Baseline | (1) 4-Fluorophenylalanine: Folded structure; (2) 3,5-Difluorophenylalanine: Folded structure; (3) Pentafluorophenylalanine: Square structure |
| Quantified Difference | Qualitative structural shift: mediates a partial transition from folded to square, quantitatively distinct from the fully folded or fully square forms of the comparators. |
| Conditions | X-ray diffraction analysis of single crystals of fluorinated ascidiacyclamide ([Phe]ASC) analogs. |
Why This Matters
Procurement of this specific analog is required to achieve this intermediate conformational state for SAR studies or to avoid the undesirable structural extremes induced by other fluorination patterns.
- [1] Asano A, Yamada T, Doi M. Modulating the structure of phenylalanine-incorporated ascidiacyclamide through fluorination. J Pept Sci. 2014;20(10):794-802. View Source
